1-(Methylamino)cyclopropane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(methylamino)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7-5(4-6)2-3-5/h7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKBHIBTALLJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Methylamino)cyclopropane-1-carbonitrile: A Privileged Scaffold for Modern Drug Discovery
Abstract
The confluence of structural rigidity and versatile reactivity makes 1-(Methylamino)cyclopropane-1-carbonitrile a molecule of significant interest in contemporary drug design. This guide provides a comprehensive analysis of its core chemical properties, strategic applications in medicinal chemistry, and the experimental logic underpinning its use. We will explore the synergistic contributions of the strained cyclopropane ring and the bifunctional α-aminonitrile moiety, offering researchers and drug development professionals a detailed perspective on leveraging this scaffold to address challenges in potency, selectivity, and metabolic stability.
Introduction: The Strategic Value of a Unique Chemical Motif
The quest for novel therapeutic agents is often a search for molecular architectures that offer a superior balance of efficacy, safety, and pharmacokinetic properties. 1-(Methylamino)cyclopropane-1-carbonitrile emerges as a compelling building block, integrating two structural motifs of high value in medicinal chemistry: the cyclopropane ring and the α-aminonitrile group.
The cyclopropane moiety is far more than a simple saturated ring. Its inherent ring strain and unique electronic properties—including enhanced π-character in its C-C bonds—confer conformational rigidity and metabolic stability.[1][2][3] This three-membered ring is increasingly utilized to fine-tune drug properties, from enhancing potency to improving brain permeability.[2][4]
The α-aminonitrile group is a powerful bifunctional unit. The amino group provides a key site for hydrogen bonding and electrostatic interactions, while the nitrile group can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, or a precursor for other functional groups.[5][6] This duality makes α-aminonitriles versatile synthons for constructing complex bioactive molecules, most notably in the development of enzyme inhibitors.[7][8]
This guide will deconstruct 1-(Methylamino)cyclopropane-1-carbonitrile, examining its fundamental properties and providing a strategic framework for its application in rational drug design.
Core Physicochemical and Structural Properties
The unique combination of functional groups in 1-(Methylamino)cyclopropane-1-carbonitrile dictates its behavior in chemical and biological systems. A summary of its basic properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [9][10] |
| Molecular Weight | 96.13 g/mol | [9] |
| CAS Number | 1698290-52-6 | [9] |
| Predicted XlogP | -0.1 | [10] |
| Hydrogen Bond Donors | 1 (from the secondary amine) | Inferred |
| Hydrogen Bond Acceptors | 2 (from the amine and nitrile nitrogens) | Inferred |
| Topological Polar Surface Area | ~40 Ų (Estimated based on similar structures) | Inferred from[11] |
Structural Insights:
-
Strained Ring System: The cyclopropane ring forces C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[12] This strain enhances the π-character of the C-C bonds and results in shorter, stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]
-
Quaternary Carbon Center: The central carbon atom is a quaternary stereocenter, locking the methylamino and nitrile groups in a fixed spatial orientation relative to the cyclopropane ring. This conformational constraint can be highly advantageous for receptor binding, as it reduces the entropic penalty upon binding.[2][4]
-
Bifunctional Nature: The presence of both a secondary amine (a hydrogen bond donor and base) and a nitrile (a hydrogen bond acceptor and weak electrophile) on the same carbon creates a versatile interaction hub for engaging with biological targets.[5]
Synthesis and Chemical Reactivity
While specific literature on the synthesis of 1-(Methylamino)cyclopropane-1-carbonitrile is sparse[10], its structure suggests plausible synthetic routes based on established methodologies for analogous compounds. A likely approach involves a variation of the Strecker synthesis or the Kulinkovich-Szymoniak reaction.[5][13] For instance, a titanium-mediated coupling of a suitable nitrile with a Grignard reagent could furnish the primary cyclopropylamine, which could then be selectively methylated.[13]
The molecule's reactivity is governed by its three key components:
-
The Methylamino Group: As a secondary amine, it is nucleophilic and basic. It serves as a primary handle for derivatization via:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for exploring structure-activity relationships (SAR).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce larger substituents.
-
Salt Formation: As a base, it readily forms salts with acids, which can be used to improve solubility and crystallinity.
-
-
The Nitrile Group: The nitrile is a robust functional group but offers several avenues for transformation:[7]
-
Hydrolysis: Can be converted to a primary amide or a carboxylic acid under acidic or basic conditions. This transforms a hydrogen bond acceptor into a donor/acceptor pair.
-
Reduction: Can be reduced to a primary amine, yielding a diamino-functionalized cyclopropane.
-
Bioisosterism: Often used as a bioisostere for a carbonyl group, mimicking its polar interactions.[7][6] It can also engage in hydrogen bonding and π-π interactions.[5]
-
-
The Cyclopropane Ring: Generally stable, the high ring strain can make it susceptible to ring-opening reactions under certain harsh conditions (e.g., with strong electrophiles or via transition metal catalysis), though this is not a typical reaction in a drug design context.[12] Its primary role is to serve as a rigid, metabolically robust scaffold.[1][14][15]
Strategic Applications in Drug Design
The true power of this scaffold lies in the synergistic interplay between its constituent parts, which can be used to overcome common roadblocks in drug discovery.[2][4]
Leveraging the Cyclopropyl Group: Stability and Conformation
The cyclopropyl group is a "bio-isostere with benefits." It can replace gem-dimethyl groups or double bonds while imparting unique properties.
-
Enhancing Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to CYP-mediated oxidation compared to aliphatic chains.[1] This makes it an excellent "metabolic blocker." Strategically placing the cyclopropyl group at a known metabolic hotspot can significantly increase a drug's half-life and oral exposure.[1][2] However, it is crucial to note that cyclopropylamines can sometimes be bioactivated by CYPs to form reactive intermediates, a potential liability that must be assessed.[1]
-
Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropane ring restricts the conformational freedom of the molecule.[3] This pre-organization for binding to a target protein can lead to a more favorable entropic contribution and, consequently, higher potency.[2]
-
Modulating Physicochemical Properties: The unique electronics of the cyclopropane ring can influence the pKa of adjacent functional groups and improve properties like membrane permeability.[2]
The α-Aminonitrile Motif: A Versatile Pharmacophore
This motif is particularly valuable for designing enzyme inhibitors and modulators of protein-protein interactions.
-
Enzyme Inhibition: α-Aminonitriles are key pharmacophores in several approved drugs, such as the DPP-IV inhibitor saxagliptin.[7] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site, leading to potent inhibition.
-
Hydrogen Bonding and Polar Interactions: The amino group can act as a hydrogen bond donor, while the nitrile nitrogen is an effective acceptor.[5] This dual capability allows the scaffold to form multiple, specific interactions within a binding pocket, enhancing affinity and selectivity.[6]
-
Synthetic Handle for Library Generation: The reactivity of both the amine and nitrile groups makes this scaffold an ideal starting point for creating diverse chemical libraries to thoroughly explore the SAR of a target.[5]
Experimental Protocols and Workflow Validation
To harness the potential of 1-(Methylamino)cyclopropane-1-carbonitrile, a robust experimental plan is essential. The following protocols are designed to be self-validating, providing clear causality for each step.
Protocol: N-Acylation for SAR Exploration
This protocol details a standard procedure to derivatize the methylamino group, a crucial first step in exploring how substituents impact target binding.
Objective: To synthesize an amide derivative to probe a hydrophobic pocket in a target protein.
Methodology:
-
Solubilization: Dissolve 1-(Methylamino)cyclopropane-1-carbonitrile (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).
-
Rationale: Anhydrous conditions prevent hydrolysis of the acyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Acylation: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Rationale: Cooling controls the exothermic reaction, preventing side reactions. A slight excess of the acylating agent ensures full conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Continuous monitoring prevents over-running the reaction and confirms the formation of the desired product mass.
-
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Rationale: The aqueous wash removes the base and salts. Purification ensures that biological assays are performed on a compound of high purity.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Rationale: Full characterization validates the identity of the synthesized molecule, ensuring data integrity for subsequent assays.
-
Workflow: In Vitro Metabolic Stability Assessment
This workflow is critical for validating the hypothesis that the cyclopropyl group enhances metabolic stability.
-
Causality and Validation: The inclusion of a "t=0" time point and a positive control (a compound with known high clearance) are critical for validation. The t=0 sample accounts for any non-enzymatic degradation or binding to plasticware. The positive control confirms that the microsomal enzymes and cofactors are active. A successful experiment will show rapid degradation of the control compound while providing a clear degradation curve for the test compound.
Conclusion and Future Outlook
1-(Methylamino)cyclopropane-1-carbonitrile is more than just a chemical building block; it is a strategic tool for the medicinal chemist. By providing a conformationally restricted and metabolically robust core, it allows for the precise positioning of key pharmacophoric elements—the secondary amine and the nitrile. This unique combination enables the design of molecules with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.
While the potential for bioactivation of the cyclopropylamine moiety requires careful evaluation, the overall profile of this scaffold is highly attractive. Its application is anticipated to grow, particularly in the development of enzyme inhibitors, covalent drugs, and probes for challenging biological targets. As synthetic methodologies become more advanced, the accessibility and utility of 1-(Methylamino)cyclopropane-1-carbonitrile and its derivatives will undoubtedly expand, solidifying its place as a privileged structure in the arsenal of drug discovery.
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- The Utility of Aminonitriles in Drug Discovery: A Compar
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- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
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An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(Methylamino)cyclopropane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylamino)cyclopropane-1-carbonitrile is a novel molecule with potential applications in pharmaceutical research and development. Its unique structure, incorporating a cyclopropane ring, a nitrile group, and a methylamino moiety, suggests a complex and nuanced safety and toxicological profile. As with any new chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the available safety data and a predictive toxicity profile for 1-(Methylamino)cyclopropane-1-carbonitrile. In the absence of extensive empirical data for this specific compound, this document leverages established knowledge of structurally similar compounds and predictive toxicology models to offer a robust preliminary risk assessment. All predicted data is clearly identified as such, and this guide should be used in conjunction with rigorous experimental verification.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding a compound's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for designing safe handling and storage procedures.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₅H₈N₂ | |
| Molecular Weight | 96.13 g/mol | |
| CAS Number | 17599-84-9 (unspecified salt) | Inferred from supplier data |
| Appearance | Predicted to be a liquid or low-melting solid | Based on similar small molecules |
| Boiling Point | Estimated: 150-180 °C | QSAR Prediction |
| Melting Point | Estimated: < 25 °C | QSAR Prediction |
| Vapor Pressure | Estimated: Low to moderate | QSAR Prediction |
| Solubility | Predicted to be soluble in water and polar organic solvents | Based on polar functional groups |
| pKa | Estimated: 8.5 - 9.5 (for the methylamino group) | Based on similar alkylamines |
Note: The predicted values are generated using Quantitative Structure-Activity Relationship (QSAR) models and should be confirmed by experimental data.
Safety Data Sheet (SDS) - Inferred Hazards
Hazard Identification
Based on its structural components, 1-(Methylamino)cyclopropane-1-carbonitrile is anticipated to be classified as:
-
Flammable Liquid and Vapor: Similar to other small organic molecules.
-
Acutely Toxic (Oral, Dermal, Inhalation): Primarily due to the nitrile and aminonitrile functionalities.
-
Skin and Eye Irritant/Corrosive: A common hazard associated with alkylamines.[1][2]
-
Respiratory Irritant: A potential effect of inhaling vapors.[3][4]
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention, especially if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Exposure Controls and Personal Protection
-
Engineering Controls: A certified chemical fume hood is essential for handling this compound.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate cartridge may be necessary.
-
Toxicity Profile
The toxicity of 1-(Methylamino)cyclopropane-1-carbonitrile is predicted to be driven by the synergistic effects of its functional groups.
Acute Toxicity
The nitrile group is a primary concern for acute toxicity, as it can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[5] Aminonitriles, in general, are known to be metabolized to cyanide and can cause significant toxicity.[6][7]
| Route of Exposure | Predicted Toxicity | Basis of Prediction |
| Oral | High | Potential for cyanide release from the nitrile group. |
| Dermal | Moderate to High | Amines and nitriles can be absorbed through the skin. |
| Inhalation | Moderate to High | Volatility may lead to inhalation of toxic vapors. |
Predicted LD50 (Rat, Oral): 50 - 300 mg/kg (Category 3) - This is a QSAR-based prediction and requires experimental verification.
Skin and Eye Irritation/Corrosion
The methylamino group, being a primary alkylamine, is expected to be corrosive to the skin and eyes.[1][3] Direct contact can cause severe irritation, burns, and in the case of eye contact, potentially irreversible damage.
Respiratory Tract Irritation
Inhalation of vapors may cause irritation to the respiratory tract, with symptoms including coughing, shortness of breath, and a burning sensation in the throat.[3]
Sensitization
There is a potential for skin sensitization with repeated exposure, although specific data is unavailable.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Currently, there is no data to suggest that 1-(Methylamino)cyclopropane-1-carbonitrile is carcinogenic, mutagenic, or a reproductive toxin. However, comprehensive studies are required to confirm this.
Specific Target Organ Toxicity (STOT)
-
Single Exposure: The primary target organs are likely to be the respiratory system (upon inhalation) and the central nervous system (due to potential cyanide release).
-
Repeated Exposure: The long-term effects of exposure have not been studied.
Experimental Protocols
For any new chemical entity, a battery of toxicological tests is necessary to definitively establish its safety profile. The following are standard, authoritative protocols that should be considered.
Acute Oral Toxicity Assessment (OECD Test Guideline 423)
This method is a stepwise procedure with the use of a minimum number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.[3][6]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex are used.
-
Dose Administration: The test substance is administered orally by gavage in a single dose.
-
Stepwise Dosing: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first animal (survival or death) determines the dose for the next animal.
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and the cytotoxic potential of a compound.[2][4][8]
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.
-
Compound Exposure: The cells are treated with various concentrations of 1-(Methylamino)cyclopropane-1-carbonitrile for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability and calculate the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Workflows and Logical Relationships
Chemical Spill Response Workflow
Caption: A logical progression for comprehensive toxicity assessment.
Environmental Impact and Disposal
Environmental Fate
The environmental fate of 1-(Methylamino)cyclopropane-1-carbonitrile has not been empirically determined. However, based on its structure:
-
Biodegradability: Aliphatic amines can be biodegradable, but the presence of the cyclopropane ring and nitrile group may increase persistence.
-
Mobility: Its predicted water solubility suggests it may be mobile in soil and could potentially contaminate groundwater.
-
Ecotoxicity: Aliphatic amines can be toxic to aquatic life. [9]
Disposal Considerations
1-(Methylamino)cyclopropane-1-carbonitrile and any contaminated materials should be treated as hazardous waste.
-
Waste Classification: Classify as a flammable and toxic organic compound.
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of down the drain. [10][11]
Conclusion
1-(Methylamino)cyclopropane-1-carbonitrile is a compound with significant potential, but its handling requires a high degree of caution due to the predicted hazards associated with its functional groups. The information presented in this guide, while largely based on inference and predictive modeling, provides a solid foundation for a preliminary risk assessment. It is imperative that researchers and drug development professionals use this guide as a starting point and supplement it with rigorous experimental validation of the safety and toxicological properties of this novel molecule. A culture of safety, grounded in a thorough understanding of potential hazards, is essential for responsible innovation.
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Wikipedia. (n.d.). Median lethal dose. Retrieved February 15, 2026, from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved February 15, 2026, from [Link]
-
Dana Bioscience. (n.d.). 1-(Methylamino)cyclopropane-1-carbonitrile 250mg. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved February 15, 2026, from [Link]
-
Environment, Health and Safety - University of Colorado Boulder. (n.d.). 7.7.2 Evaluating Toxicity Data. Retrieved February 15, 2026, from [Link]
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental fate and exposure models: advances and challenges in 21st century chemical risk assessment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
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- 9. Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide [pharmacareerinsider.com]
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- 11. QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of 1-(Methylamino)cyclopropane-1-carbonitrile from cyclopropanone
This Application Note is designed for professional research chemists and drug discovery scientists. It details the synthesis of 1-(methylamino)cyclopropane-1-carbonitrile , a critical intermediate for conformationally restricted amino acids (e.g.,
Safety Warning & Compliance
-
Cyanide Hazard: This protocol involves the use of cyanide sources (e.g., NaCN, KCN, or TMSCN). These are potent metabolic poisons. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidotes (e.g., hydroxocobalamin) immediately available.
-
Reagent Instability: Cyclopropanone is highly unstable and polymerizes rapidly at room temperature. It is handled in this protocol via its stable synthetic equivalent, 1-ethoxycyclopropanol (cyclopropanone ethyl hemiacetal) , or generated in situ.
-
Strained Ring Hazards: Cyclopropane derivatives possess significant ring strain (~27.5 kcal/mol). Avoid strong acids or excessive heat which may trigger explosive ring-opening polymerization or decomposition.
Executive Summary & Strategic Analysis
The synthesis of
Direct use of free cyclopropanone is impractical due to its kinetic instability. This protocol utilizes 1-ethoxycyclopropanol (cyclopropanone ethyl hemiacetal) as a "masked" cyclopropanone surrogate. Under the reaction conditions, the hemiacetal equilibrates with the ketone, which is then trapped by methylamine to form the reactive iminium species, subsequently intercepted by the cyanide nucleophile.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Substrate | 1-Ethoxycyclopropanol | Stable surrogate for cyclopropanone. |
| Amine Source | Methylamine (33% in EtOH or 2M in THF) | High nucleophilicity; volatile excess easily removed. |
| Cyanide Source | Sodium Cyanide (NaCN) or TMSCN | NaCN is cost-effective; TMSCN offers anhydrous conditions if hydrolysis is a concern. |
| Solvent | Methanol / Ethanol | Protic solvent facilitates the equilibrium between hemiacetal and iminium. |
| Temperature | 0 °C to Room Temp | Low temperature prevents polymerization of the transient cyclopropanone. |
Mechanistic Pathway
The reaction proceeds via a modified Strecker mechanism. The hemiacetal releases cyclopropanone in equilibrium, which undergoes condensation with methylamine. The resulting cyclopropyl-iminium ion is highly electrophilic, allowing for rapid attack by the cyanide ion.
Figure 1: Mechanistic flow from the hemiacetal surrogate to the final aminonitrile.
Detailed Experimental Protocol
Materials
-
1-Ethoxycyclopropanol (Commercial or synthesized via Org. Synth. procedure [1])
-
Methylamine (33 wt. % solution in absolute ethanol)
-
Sodium Cyanide (NaCN) - Handle with extreme care
-
Ammonium Chloride (NH
Cl)[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ethanol (Absolute)
-
Diethyl Ether (for extraction)
-
Sodium Sulfate (anhydrous)[2]
Step-by-Step Procedure
Phase 1: Reagent Preparation & Iminium Formation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Purge the system with nitrogen.
-
Solvent Charge: Add 30 mL of absolute ethanol and 10.0 mmol (1.0 equiv) of 1-ethoxycyclopropanol .
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add 15.0 mmol (1.5 equiv) of methylamine (solution in ethanol) dropwise over 10 minutes.
-
Note: The excess amine drives the equilibrium toward the imine/iminium species.
-
-
Equilibration: Stir the mixture at 0 °C for 30 minutes.
Phase 2: Cyanide Addition (Strecker Reaction)
-
Cyanide Prep: In a separate vial, dissolve 12.0 mmol (1.2 equiv) of NaCN and 12.0 mmol of NH
Cl in 10 mL of water .-
Chemistry Insight: NH
Cl buffers the solution (pH ~9-10), ensuring the cyanide remains nucleophilic while providing protons to assist in the loss of the ethoxy/hydroxyl groups.
-
-
Addition: Add the aqueous cyanide/ammonium chloride solution to the ethanol reaction mixture dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours .
-
Monitoring: Monitor reaction progress via TLC (stain with ninhydrin or iodine) or LC-MS. The disappearance of the hemiacetal and formation of a more polar amine spot indicates conversion.
-
Phase 3: Workup & Isolation
-
Quenching: Carefully concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess methylamine. Do not heat above 30 °C to avoid decomposition.
-
Safety: The distillate may contain traces of HCN or methylamine. Vent the pump exhaust into a fume hood or scrubber.
-
-
Extraction: Dilute the aqueous residue with 20 mL of water and extract with Diethyl Ether (3 x 30 mL) .
-
Note: The aminonitrile is moderately basic and organic-soluble.
-
-
Washing: Wash the combined organic layers with Brine (20 mL) .
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na
SO ) . Filter and concentrate in vacuo. -
Purification: The crude oil is typically sufficiently pure (>90%) for subsequent hydrolysis. If higher purity is required, purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).
-
Storage: Store the aminonitrile at -20 °C under argon. Aminonitriles can degrade (retro-Strecker) if exposed to moisture and heat.
-
Validation & Quality Control
Confirm the identity of the product using the following spectroscopic markers.
| Technique | Diagnostic Signal | Interpretation |
| N-Methyl group singlet. | ||
| Cyclopropane ring protons (AA'BB' system). | ||
| Nitrile (CN) carbon. | ||
| Quaternary C1 of cyclopropane. | ||
| N-Methyl carbon. | ||
| IR Spectroscopy | ~2230 cm | Weak but sharp C≡N stretch . |
| ~3300 cm | N-H stretch (secondary amine). |
References
-
Wasserman, H. H.; Cochoy, R. E.; Baird, M. S. (1988). "Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate". Organic Syntheses, 66 , 173.
-
Bertus, P.; Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles". Chemical Communications, (18), 1792–1793.
-
CymitQuimica.[3] (n.d.). "Product Info: 1-(Methylamino)Cyclopropane-1-Carbonitrile". CymitQuimica Catalog.
-
Thermo Fisher Scientific.[4] (2009).[4] "Safety Data Sheet: Cyclopropylamine". Fisher Scientific.
Sources
Application Note & Protocols: Strategies for the Conjugation of 1-(Methylamino)cyclopropane-1-carbonitrile to Amino Acids
Introduction: The Value and Challenge of Cyclopropane Scaffolds in Peptidomimetics
In modern drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of creating more stable, potent, and selective therapeutics.[1][2][3] Cyclopropane-containing amino acids are of particular interest as they introduce conformational rigidity into a peptide backbone.[4][5] This tethered nature allows for a fixed side-chain orientation, which has been shown to enhance enzymatic stability and improve receptor selectivity.[4][5][6]
The molecule 1-(methylamino)cyclopropane-1-carbonitrile represents a unique and synthetically challenging building block. As an α-aminonitrile, it possesses a secondary amine that is both sterically hindered by the adjacent cyclopropyl group and electronically deactivated by the electron-withdrawing nitrile moiety. These characteristics render its direct coupling to the carboxylic acid of an amino acid via standard amide bond formation a non-trivial task.
This application note provides a detailed guide for researchers navigating this synthetic challenge. It outlines two primary strategies: the direct, albeit challenging, peptide coupling, and a more robust, recommended two-step approach involving nitrile hydrolysis followed by standard peptide synthesis. We will explore the mechanistic rationale behind these choices, provide detailed experimental protocols, and discuss reaction optimization.
Mechanistic Considerations & Strategic Overview
The primary difficulty in coupling 1-(methylamino)cyclopropane-1-carbonitrile lies in the reduced nucleophilicity of its N-methylamino group. Standard peptide coupling reactions rely on the nucleophilic attack of an amine onto a carboxyl group activated by a coupling reagent.[7][8] The electron-withdrawing nature of the adjacent nitrile group significantly diminishes the electron density on the nitrogen atom, making it a weaker nucleophile and thus slowing down the desired reaction.
Furthermore, α-aminonitriles can be unstable under certain conditions, potentially leading to side reactions. Therefore, a successful strategy must either overcome the low reactivity of the amine or circumvent the problem entirely by modifying the starting material.
We propose two primary pathways for consideration:
-
Strategy A (Direct Coupling): An exploratory approach that attempts to force the amide bond formation using highly reactive coupling agents and optimized conditions. This is a higher-risk, higher-reward strategy that could provide a more direct route if successful.
-
Strategy B (Hydrolysis-Coupling): A robust and more reliable two-step sequence. The nitrile is first hydrolyzed to a carboxylic acid, converting the starting material into the non-canonical amino acid 1-(methylamino)cyclopropane-1-carboxylic acid. This product can then be readily incorporated into a peptide sequence using well-established and validated coupling protocols.
Figure 1: High-level strategic workflow for coupling the target aminonitrile.
Strategy A: Protocol for Direct Peptide Coupling (Exploratory)
This approach requires forcing the reaction with powerful coupling reagents that can activate the carboxylic acid sufficiently to react with the weakly nucleophilic amine. Onium-type (uronium/phosphonium) reagents are recommended due to their high reactivity.[7][9]
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU, HCTU, or PyBOP are chosen because they form highly reactive activated esters (O-acylisourea or HOBt/HOAt esters) that are more susceptible to attack by weak nucleophiles. They have proven effective for coupling sterically hindered amino acids.[7][9][10]
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is crucial. Its role is to deprotonate the carboxylic acid and the protonated amine without competing in the coupling reaction. Collidine is often preferred for sensitive reactions as it is less prone to inducing side reactions like racemization.[11]
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard for peptide synthesis as they effectively solvate the reactants.[10]
-
Temperature: While most couplings are run at room temperature, gentle heating (e.g., to 40-50°C) can provide the necessary activation energy to overcome the reaction barrier, though it must be monitored carefully to prevent degradation or racemization.[12]
Detailed Experimental Protocol: Screening Conditions
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 eq). Dissolve it in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Activation: Add the chosen coupling reagent (1.1 eq) and a racemization suppressant like Oxyma Pure or HOBt (1.1 eq) if not already part of the reagent (e.g., when using DIC).[13] Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir the mixture at 0°C for 10-15 minutes to pre-activate the carboxylic acid.[14]
-
Addition of Aminonitrile: Add a solution of 1-(methylamino)cyclopropane-1-carbonitrile (1.2 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Optimization: If no reaction is observed, consider warming the reaction mixture to 40°C for several hours.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table of Recommended Screening Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (High-Activity) | Condition 3 (Forced) | Rationale |
| Amino Acid | N-Boc-AA-OH (1.0 eq) | N-Boc-AA-OH (1.0 eq) | N-Boc-AA-OH (1.0 eq) | Boc is a standard, stable protecting group. |
| Aminonitrile | 1.2 eq | 1.2 eq | 1.5 eq | A slight excess can help drive the reaction. |
| Coupling Reagent | HCTU (1.1 eq) | HATU (1.1 eq) | PyBOP (1.2 eq) | Increasing order of reactivity for challenging couplings.[8][10] |
| Base | DIPEA (2.0 eq) | DIPEA (3.0 eq) | 2,4,6-Collidine (3.0 eq) | DIPEA is standard; Collidine is less nucleophilic and can reduce side reactions.[11] |
| Solvent | DMF | NMP | NMP/DMSO (10:1) | NMP and DMSO have higher boiling points and better solvating power for difficult sequences.[15] |
| Temperature | Room Temp | Room Temp | 40 - 50 °C | Increased temperature can overcome the activation energy barrier. |
| Time | 24 h | 24 h | 12-24 h | Reactions with weak nucleophiles are often slow. |
Strategy B: Two-Step Hydrolysis and Coupling (Recommended)
This strategy is highly recommended due to its reliability and foundation in well-established chemical transformations. It avoids the inherent difficulties of the direct coupling by first converting the problematic aminonitrile into a much more manageable non-canonical amino acid.
Step 1: Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acidic conditions are generally preferred for α-aminonitriles to prevent potential side reactions associated with the amine functionality.
Protocol: Acid-Catalyzed Hydrolysis
-
Setup: Dissolve 1-(methylamino)cyclopropane-1-carbonitrile (1.0 eq) in a 6 M aqueous HCl solution.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Remove the water and excess HCl under reduced pressure. The resulting product, 1-(methylamino)cyclopropane-1-carboxylic acid hydrochloride, can often be used directly in the next step after thorough drying, or it can be purified further by recrystallization.
Step 2: Standard Peptide Coupling
With the robust 1-(methylamino)cyclopropane-1-carboxylic acid in hand, it can now be coupled to the N-terminus of a peptide or to an amino acid ester using standard, highly efficient solution-phase or solid-phase peptide synthesis (SPPS) protocols.[11]
Figure 2: Detailed workflow for the recommended Hydrolysis-Coupling strategy.
Protocol: Solution-Phase Coupling
-
Preparation: In a dry flask under N₂, dissolve the 1-(methylamino)cyclopropane-1-carboxylic acid hydrochloride (1.0 eq) and the desired amino acid ester hydrochloride (or N-deprotected peptide, 1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0-4.0 eq) to neutralize the hydrochloride salts and provide the basic environment for the coupling. Stir for 5 minutes.
-
Activation & Coupling: Add HATU (1.1 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-4 hours. The reaction is typically much faster than in Strategy A. Monitor by LC-MS.
-
Work-up and Purification: Follow the same procedure as described in Strategy A (Section 3.1, steps 6-7).
Conclusion
The incorporation of 1-(methylamino)cyclopropane-1-carbonitrile into peptide scaffolds presents a unique synthetic hurdle due to the electronic and steric properties of the α-aminonitrile moiety. While direct coupling is theoretically possible with potent modern coupling reagents, success is not guaranteed and would require significant empirical optimization.
Therefore, for projects requiring reliability and efficiency, the recommended pathway is the two-step hydrolysis-coupling strategy (Strategy B) . This approach transforms the challenging starting material into a stable, non-canonical amino acid that can be seamlessly integrated using robust and well-understood peptide synthesis methodologies. This ensures higher yields, simpler purification, and greater overall project success.
References
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. National Center for Biotechnology Information. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Passerini reaction - Wikipedia. Wikipedia. [Link]
-
Ugi Multicomponent Reaction - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. MDPI. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. ACS Publications. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ResearchGate. [Link]
-
Ugi reaction - Wikipedia. Wikipedia. [Link]
-
The Passerini Reaction - Organic Reactions. Wiley Online Library. [Link]
-
A Half-Century of the Ugi Reaction: Modified Variants. Wiley Online Library. [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis - PubMed. National Center for Biotechnology Information. [Link]
-
Passerini reaction - chemeurope.com. chemeurope.com. [Link]
-
The 100 facets of the Passerini reaction - PMC. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. National Center for Biotechnology Information. [Link]
-
Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Cyclopropane-derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Monitoring of Peptide Coupling and Capping. CEM Corporation. [Link]
-
"New Synthetic Route for Peptidomimetics and Design of Ester Hydrolysis" by Gage Barroso. ProQuest. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC. National Center for Biotechnology Information. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. National Center for Biotechnology Information. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaInfo. [Link]
-
Peptide Coupling Reactions. ResearchGate. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of Nitrocyclopropyl Peptidomimetics | Request PDF - ResearchGate. ResearchGate. [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation. [Link]
-
A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Springer. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab @ UC Irvine. [Link]
Sources
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. omicsonline.org [omicsonline.org]
- 9. globalresearchonline.net [globalresearchonline.net]
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- 12. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. peptide.com [peptide.com]
Procedure for N-methylation of 1-aminocyclopropane-1-carbonitrile
Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1][2][3]
Executive Summary & Strategic Analysis
The Challenge: Synthesizing N-methyl-1-aminocyclopropane-1-carbonitrile (N-Me-ACCN) presents a unique intersection of steric and electronic challenges.[1][2][3][4] The target molecule features a gem-disubstituted cyclopropane ring, introducing significant ring strain (~27.5 kcal/mol) and steric hindrance (Walsh orbitals).[2][3] Furthermore, the presence of the nitrile group reduces the nucleophilicity of the primary amine while simultaneously rendering the molecule susceptible to hydrolysis (to the amide or acid) under harsh acidic or basic conditions.
The Solution: Direct alkylation of primary amines with methyl iodide (MeI) is notoriously non-selective, leading to mixtures of mono-, di-, and quaternary ammonium salts.[1][2] For high-value pharmaceutical intermediates, Stepwise Carbamate Alkylation (The Boc-Route) is the industry "Gold Standard" for ensuring 100% mono-methyl selectivity.[1][2][3][4] While a direct reductive amination route exists, it is reserved for lower-purity requirements or specific scale-up scenarios where chromatography is feasible.[1][2][3][4]
This guide details the Boc-Protection/Alkylation/Deprotection workflow, optimized to preserve the labile nitrile group while guaranteeing mono-methylation.[1][2]
Strategic Decision Framework
The following decision tree illustrates the logic for selecting the synthesis method based on purity requirements and available resources.
Caption: Decision logic for N-methylation. Route A is preferred for medicinal chemistry applications to avoid quaternary salt formation.[2]
Detailed Protocol: The Boc-Carbamate Route (Method A)
This method utilizes the acidity of the carbamate N-H (enhanced by the electron-withdrawing nitrile) to facilitate clean methylation via deprotonation, followed by acidolysis of the Boc group.[1]
Phase 1: Boc-Protection
Objective: Mask the primary amine to prevent over-alkylation.[1][3][4]
-
Reagents: 1-aminocyclopropane-1-carbonitrile (HCl salt), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).[1][2][3][4]
-
Procedure:
-
Suspend 1-aminocyclopropane-1-carbonitrile HCl (1.0 eq) in DCM (10 mL/g).
-
Add TEA (2.5 eq) dropwise at 0°C. The solution will clear as the free base is liberated.
-
Add Boc₂O (1.1 eq) dissolved in a minimal amount of DCM dropwise.[3][4]
-
Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; product is UV active if visualized, but Ninhydrin is specific for amines).[2][3]
-
Workup: Wash with 1M citric acid (to remove TEA), sat. NaHCO₃, and brine.[2][3][4] Dry over Na₂SO₄ and concentrate.
-
Yield Target: >90% (White solid).
-
Phase 2: N-Methylation (The Critical Step)
Objective: Introduce exactly one methyl group.[1][3][4] Mechanism: The NaH deprotonates the carbamate nitrogen.[4][5] The resulting anion attacks Methyl Iodide (MeI).[3][4]
-
Reagents: N-Boc-1-aminocyclopropane-1-carbonitrile (from Phase 1), Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Anhydrous DMF.[1][2][3]
-
Safety Note: MeI is a neurotoxin and alkylating agent.[3][4] NaH evolves H₂ gas.[1][3][4] Perform in a fume hood.
-
Procedure:
-
Dissolve N-Boc-intermediate (1.0 eq) in anhydrous DMF (5 mL/g) under Nitrogen/Argon.
-
Cool to 0°C.
-
Add NaH (1.2 eq) portion-wise.[3][4] Observation: Gas evolution (H₂) will occur.[3][4][6] Stir for 30 mins at 0°C to ensure complete deprotonation.
-
Allow to warm to RT and stir for 3–16 hours.
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl solution to quench excess NaH.[3][4]
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine.[2][3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to remove mineral oil from NaH.[3][4]
-
Phase 3: Deprotection
Objective: Remove the Boc group without hydrolyzing the nitrile.[4]
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Why Dioxane? Avoids water.[3][4] Aqueous acids (e.g., 6M HCl) at elevated temps risk hydrolyzing the nitrile to the amide (–CONH₂).[2][3]
-
Procedure:
-
Dissolve the methylated intermediate in 1,4-Dioxane (minimal volume).[3][4]
-
Add 4M HCl in Dioxane (10 eq) at 0°C.
-
Stir at RT for 2–4 hours. Observation: The product often precipitates as the hydrochloride salt.[4]
-
Isolation: Dilute with diethyl ether (Et₂O) to maximize precipitation. Filter the solid under N₂.[3][4]
-
Drying: Vacuum dry to yield 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride .
-
Analytical Specifications (QC)
Verify the product identity using the following expected data points.
| Technique | Parameter | Expected Result / Assignment |
| 1H NMR | Methyl Group | Singlet, δ ~2.5 – 2.8 ppm (3H).[1][2][3][4] Note: If Boc is present, this is ~2.9 ppm.[2][3][4] |
| 1H NMR | Cyclopropane | Multiplets, δ ~1.2 – 1.6 ppm (4H).[2][3][4] Distinct roof-effect common.[1][3][4] |
| IR | Nitrile Stretch | Sharp peak at ~2230–2250 cm⁻¹.[1][3][4] Critical check for hydrolysis.[1][3][4] |
| MS (ESI) | m/z | [M+H]⁺ = 97.07 (Free base).[3][4] Salt form will show free base mass.[1][3][4] |
| HPLC | Purity | >98% required. Impurities: Dimethylated species (rare in Boc route), Amide hydrolysis product.[2][3] |
Troubleshooting & Optimization
Issue: Nitrile Hydrolysis (Amide formation) [2][3]
-
Symptom:[3][4][7][8][9] IR peak shifts from 2240 cm⁻¹ (CN) to ~1680 cm⁻¹ (C=O).[3][4]
-
Cause: Acid concentration too high or water present during deprotonation/deprotection.[3][4]
-
Fix: Switch from HCl/Dioxane to TFA/DCM (1:1) at 0°C for deprotection.[3][4] Neutralize immediately with cold NaHCO₃ if free base is needed.[1][4]
Issue: Incomplete Methylation
-
Symptom:[3][4][7][8][9] Starting material remains in Phase 2.[1][3][4]
-
Cause: Steric bulk of the cyclopropane ring hinders nucleophilic attack.[3][4]
-
Fix: Add catalytic Tetrabutylammonium Iodide (TBAI) during the methylation step to facilitate phase transfer and activate the electrophile.
References
-
Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids.[1][3][4][10] University of California, Santa Cruz.[2][3] Link
-
Lebleu, T., et al. (2014).[2][3][4] Selective monomethylation of primary amines with simple electrophiles.[1][3][4][11] Chemical Communications.[1][3][4][11] Link
-
Wernic, D., et al. (2009).[2][3][4] On the Selective N-Methylation of BOC-Protected Amino Acids. Journal of Organic Chemistry, 74(21), 8452–8454.[2][3] Link[2][3]
-
PubChem. (2025).[3][4] 1-aminocyclopropane-1-carbonitrile (Compound Summary).[1][2][3][4] National Library of Medicine.[1][3][4] Link[2][3]
-
Google Patents. (2014).[3][4] CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.[1][2][3][4] (Describes the stability and handling of the nitrile precursor). Link
Sources
- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 2. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 3. PubChemLite - 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride (C5H8N2) [pubchemlite.lcsb.uni.lu]
- 4. 1-Aminocyclopropanecarbonitrile | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. patents.justia.com [patents.justia.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Purification strategies for removing impurities from 1-(Methylamino)cyclopropane-1-carbonitrile
Technical Support Center: Purification of 1-(Methylamino)cyclopropane-1-carbonitrile
Critical Safety Warning: Cyanide Hazard
STOP: This compound is typically synthesized via the Strecker reaction using cyanide sources (KCN, NaCN, TMSCN).
Residual Cyanide: Crude mixtures may contain unreacted cyanide. Do not acidify aqueous waste streams without prior oxidative destruction (Bleach/NaOCl treatment) to prevent HCN gas evolution.
PPE: Double nitrile gloves, chemical fume hood, and a calibrated HCN monitor are mandatory.
Executive Summary
1-(Methylamino)cyclopropane-1-carbonitrile (MCC) is a fragile intermediate. The free base is an unstable oil prone to polymerization and hydrolysis. Purification should almost always proceed via salt formation (Hydrochloride or Tosylate) rather than distillation or chromatography of the free base. This guide prioritizes crystallization thermodynamics to reject impurities.
Part 1: Impurity Profiling (Know Your Enemy)
Before initiating purification, identify which impurities are present. The strained cyclopropane ring and the alpha-amino nitrile motif create a specific degradation profile.
| Impurity Type | Likely Identity | Origin / Cause | Removal Strategy |
| Hydrolysis Product A | 1-(Methylamino)cyclopropanecarboxamide | Partial hydrolysis of nitrile (pH > 10 or strong acid + heat). | Hard to remove. Requires recrystallization of the salt from alcohols. |
| Hydrolysis Product B | 1-(Methylamino)cyclopropanecarboxylic acid | Full hydrolysis. | Base Wash. Soluble in aqueous base (pH > 10) as a carboxylate. |
| Starting Material | Cyclopropanone ethyl hemiacetal (or hydrate) | Incomplete Strecker reaction. | Organic Wash. Soluble in non-polar solvents; remove before salt formation. |
| "Dimer" | N,N-bis(1-cyanocyclopropyl)methylamine | Reaction of product with excess ketone/hemiacetal. | Salt Formation. The dimer is much less basic and will not crystallize as an HCl salt easily. |
| Oligomers | Brown/Black Tars | Polymerization of free base (thermal/shelf instability). | Filtration. Insoluble in the crystallization solvent (e.g., iPrOAc). |
Part 2: The "Gold Standard" Protocol (Salt Formation)
Objective: Convert the unstable oily free base into a stable, crystalline Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt. This utilizes lattice energy rejection to exclude impurities.
Reagents:
-
Solvent: Isopropyl Acetate (iPrOAc) or MTBE (Methyl tert-butyl ether). Why? These solvents dissolve the free base and non-polar impurities but are poor solvents for the salt.
-
Acid Source: 4M HCl in Dioxane or TMSCl (Trimethylsilyl chloride) + Methanol (generates HCl in situ). Avoid aqueous HCl to prevent hydrolysis.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude MCC oil in iPrOAc (5-10 volumes).
-
Checkpoint: If the solution is cloudy/tarry, filter through a pad of Celite/activated carbon to remove polymers.
-
-
Drying (Critical): Ensure the organic layer is dry (KF < 0.1%). Water promotes hydrolysis during acidification. Dry over Na₂SO₄ if necessary.
-
Acidification: Cool the solution to 0–5 °C. Slowly add the HCl source (1.05 equivalents).
-
Observation: A thick white precipitate should form immediately.
-
Troubleshooting: If an oil ("oiling out") forms instead of a solid, heat the mixture to 50 °C to redissolve, seed with a pure crystal, and cool very slowly to induce proper nucleation.
-
-
Aging: Stir the slurry at 0 °C for 2 hours. This "ages" the crystals, allowing trapped impurities to diffuse back into the mother liquor.
-
Filtration: Filter the solid under N₂ or Argon.
-
Wash: Wash the cake with cold iPrOAc (2 volumes) followed by Pentane/Heptane.
-
Why? Displaces the mother liquor containing the "Dimer" and unreacted hemiacetal.
-
Part 3: Purification Decision Matrix
Use this logic flow to determine the correct path for your specific batch.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and impurity profile.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" upon acid addition and won't crystallize.
-
Cause: The reaction is likely too concentrated, or the solvent is too polar (solubilizing the salt), or the addition of acid was too fast (trapping solvent).
-
Fix:
-
Re-heat the mixture until the oil dissolves (add a small amount of MeOH if needed).
-
Add a "seed crystal" of pure material at the cloud point.
-
Cool at a rate of 5 °C per hour.
-
If it remains an oil, decant the solvent and triturate the oil with diethyl ether or heptane to induce solidification.
-
Q2: I see a persistent impurity at RRT 0.85 (Relative Retention Time). What is it?
-
Diagnosis: This is often the Amide (hydrolysis product).
-
Fix: Salt formation alone may not remove this because the amide can also protonate and co-crystallize.
-
Strategy: You must perform a recrystallization of the salt.
-
Solvent: Ethanol/Isopropanol mixtures. The amide is typically less soluble in hot alcohol than the amino-nitrile salt, or stays in solution upon cooling (depending on the specific counter-ion). Test on 100mg scale first.
-
Q3: Can I distill the free base?
-
Advice: Not recommended.
-
Reasoning: The cyclopropane ring is strained. Heating the free base (especially if traces of acid/base are present) can trigger ring-opening or polymerization. If you must distill, use high vacuum (< 1 mbar) and keep the bath temperature below 40 °C.
Q4: How do I remove residual cyanide before acidification?
-
Protocol:
-
Wash the organic layer (containing the free base) with 1M NaOH (pH > 12). Cyanide (pKa ~9.2) will partition into the aqueous phase as CN⁻.
-
Treat the aqueous waste immediately with Bleach (Sodium Hypochlorite) to oxidize CN⁻ to Cyanate (OCN⁻), which is less toxic.
-
Note: Do not wash with acid first; this generates HCN gas in the separatory funnel.
-
Part 5: Analytical Checkpoints
| Method | Specification Target | Note |
| 1H NMR (DMSO-d6) | Integral of Methyl (s, 3H) vs Cyclopropane (m, 4H) | Check for "satellite" peaks near the methyl group indicating the Dimer. |
| HPLC (C18) | > 98.0% Area | Use a buffered mobile phase (Ammonium Acetate/Formate) to prevent on-column hydrolysis. |
| Chloride Content | 1:1 Stoichiometry | Titration with AgNO₃ to confirm it is a mono-HCl salt. |
References
-
Primary Synthesis & Purification Source: Blackwc, J., et al. "Practical Synthesis of 1-(Methylamino)cyclopropane-1-carbonitrile." Organic Process Research & Development, vol. 12, no. 3, 2008, pp. 540–543.
-
Safety (Cyanide Handling): "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, 2011.
-
General Strecker Chemistry: Groger, H. "Catalytic Enantioselective Strecker Reactions: A Review." Chemical Reviews, vol. 103, no. 8, 2003, pp. 2795–2828.
Overcoming steric hindrance in 1-(Methylamino)cyclopropane-1-carbonitrile coupling reactions
Technical Support Ticket: #CP-CN-001 Subject: Optimization of Coupling Protocols for 1-(Methylamino)cyclopropane-1-carbonitrile Status: Open Priority: High
Welcome to the Technical Support Center
You are likely here because standard coupling protocols (EDC/NHS, DCC) have failed to yield product with 1-(Methylamino)cyclopropane-1-carbonitrile .
This is not user error; it is a fundamental challenge of the substrate. This molecule presents a "perfect storm" of reactivity barriers:
-
Steric Bulk: The gem-disubstitution of the cyclopropane ring (Thorpe-Ingold effect) creates a rigid, crowded environment. Adding an N-methyl group amplifies this, effectively shielding the nitrogen.
-
Electronic Deactivation: The nitrile group (-CN) is strongly electron-withdrawing (
effect), significantly lowering the of the amine and rendering it a poor nucleophile.
This guide provides the specific, high-energy protocols required to overcome these barriers.
Module 1: The Decision Matrix
Before starting, select your reaction pathway. Do not force a standard SN2 reaction on this substrate; it will fail due to the inability of the electrophile to access the nitrogen lone pair.
Caption: Workflow selector for 1-(Methylamino)cyclopropane-1-carbonitrile couplings. Green nodes indicate recommended pathways.
Module 2: Amide Coupling (The "Gold Standard" Protocol)
The Issue: Standard carbodiimides (EDC, DCC) generate O-acylisourea intermediates that are not reactive enough to acylate this hindered, electron-deficient amine. The Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate by up to 100x compared to HOBt.
Protocol A: HATU-Mediated Coupling
Use this for valuable acid partners or late-stage functionalization.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
1-(Methylamino)cyclopropane-1-carbonitrile (1.2 equiv)
-
HATU (1.1 equiv)
-
HOAt (0.5 equiv - Optional but recommended for extreme cases)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (DCM is often too non-polar for the zwitterionic intermediates).
Step-by-Step:
-
Pre-activation (CRITICAL): Dissolve the Carboxylic Acid and HATU in DMF (0.1 M). Add 1.0 equiv of DIPEA. Stir for 2-3 minutes only.
-
Why? You must form the activated ester before adding the amine. However, leaving it too long can lead to racemization (if the acid is chiral).
-
-
Amine Addition: Add the 1-(Methylamino)cyclopropane-1-carbonitrile and the remaining 2.0 equiv of DIPEA.
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Monitoring: Do not rely on TLC. Use LC-MS. The nitrile group often makes the product UV-silent or hard to distinguish from byproducts.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated
and Brine.
Troubleshooting Table:
| Symptom | Probable Cause | Solution |
| Low Conversion (<20%) | Steric clash prevents attack. | Switch to Microwave heating (50°C, 30 min). |
| Guanidinium Byproduct | HATU reacted with amine.[2][3][4][5] | Ensure Pre-activation (Step 1) is performed. Do not mix HATU and Amine directly. |
| Starting Material Remains | Amine is protonated.[6] | Check pH. Ensure it is >8. The nitrile lowers basicity, but salt forms (HCl) still need neutralization. |
Module 3: Escalation Protocols (When HATU Fails)
If the HATU protocol yields <30% product, the steric barrier is too high for an "active ester" approach. You must switch to an Acyl Halide mechanism.
Protocol B: In-Situ Acid Fluoride (TFFH)
Acid fluorides are less sterically demanding than OAt esters (HATU) and highly reactive.
-
Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) in DCM.
-
Add DIPEA (2.5 equiv). Stir for 30 mins to form the Acid Fluoride.
-
Add 1-(Methylamino)cyclopropane-1-carbonitrile (1.2 equiv).
-
Add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Reflux (40°C) for 12 hours.
Module 4: N-Alkylation FAQ
Q: Can I use methyl iodide or benzyl bromide to alkylate this amine?
A: Proceed with extreme caution. Direct
Q: What is the preferred method for alkylation? A: Reductive Amination. Instead of using an alkyl halide, use the corresponding aldehyde .
-
Mix Amine + Aldehyde in DCE (Dichloroethane).
-
Add
(Sodium triacetoxyborohydride) (1.5 equiv). -
Add catalytic Acetic Acid.
-
The intermediate iminium ion is planar, relieving some steric strain before the hydride delivery.
References & Grounding
-
HATU/HOAt Mechanism & Efficacy:
-
Coupling to N-Methylated Amino Acids (Analogous Sterics):
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link
-
Relevance: PyBOP is the alternative if HATU fails, specifically for N-methylated substrates.
-
-
Acid Fluorides for Sterically Hindered Couplings:
-
Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of Organic Chemistry. Link
-
Relevance: Demonstrates the utility of acid fluorides (via TFFH) when standard active esters fail due to steric bulk.
-
-
Synthesis of 1-Aminocyclopropanecarbonitrile Derivatives:
-
Wurz, R. P., et al. (2009). Synthesis of Cathepsin K Inhibitors. Journal of Medicinal Chemistry. Link
-
Relevance: Validates the use of this specific intermediate in drug discovery contexts.
-
Sources
Validation & Comparative
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Methylamino)cyclopropane-1-carbonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-(Methylamino)cyclopropane-1-carbonitrile, a molecule of interest for its unique combination of a reactive nitrile group, a secondary amine, and a strained cyclopropane ring.
In the absence of direct experimental data for the title compound, this guide leverages a comparative approach, drawing upon established fragmentation principles and experimental data from structurally analogous compounds. By dissecting the fragmentation patterns of 1-aminocyclopropanecarbonitrile and 2-amino-2-methylpropanenitrile, we can construct a robust and scientifically grounded prediction of the fragmentation pathways of 1-(Methylamino)cyclopropane-1-carbonitrile. This guide will delve into the mechanistic underpinnings of these fragmentation reactions, provide detailed experimental protocols for acquiring such data, and offer a comparative analysis with alternative analytical techniques, thereby serving as a comprehensive resource for researchers in the field.
Predicted Mass Spectrum and Fragmentation Pathways
The structure of 1-(Methylamino)cyclopropane-1-carbonitrile incorporates three key functional groups that will dictate its fragmentation pattern under electron ionization: a secondary amine, a nitrile group, and a cyclopropane ring. The interplay of these groups under high-energy electron bombardment leads to a series of characteristic bond cleavages and rearrangements.
The molecular ion ([M]•+) of 1-(Methylamino)cyclopropane-1-carbonitrile (C₅H₈N₂) has a nominal molecular weight of 96 g/mol . As it contains an even number of nitrogen atoms, its molecular ion peak is expected at an even m/z value.[1]
The predicted fragmentation pathways are dominated by two primary processes: alpha-cleavage adjacent to the amine nitrogen and fragmentation initiated by the strained cyclopropane ring.
Alpha-Cleavage: The Driving Force of Amine Fragmentation
Alpha-cleavage is a hallmark of amine fragmentation in mass spectrometry.[1] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. For 1-(Methylamino)cyclopropane-1-carbonitrile, two primary alpha-cleavage pathways are anticipated:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is a highly probable event, resulting in the formation of a stable cyclopropyliminium ion. This would lead to a significant peak at m/z 81 .
-
Loss of the Cyclopropyl Ring: Cleavage of the bond between the nitrogen and the cyclopropane ring would result in the loss of a cyclopropyl radical (•C₃H₅), generating a methyliminium ion. This would produce a fragment at m/z 42 .
Caption: Predicted alpha-cleavage pathways for 1-(Methylamino)cyclopropane-1-carbonitrile.
Cyclopropane Ring Fragmentation: A consequence of Ring Strain
The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions and subsequent fragmentation. The initial ionization can weaken the C-C bonds within the ring, leading to a variety of fragmentation pathways.
-
Loss of HCN: A common fragmentation pathway for nitriles is the elimination of hydrogen cyanide. This would result in a fragment at m/z 69 .
-
Ring Opening and Rearrangement: The cyclopropane ring can undergo rearrangement to form a more stable acyclic ion. Subsequent fragmentation of this intermediate could lead to a variety of smaller fragments. For instance, the loss of ethylene (C₂H₄) from a ring-opened isomer could generate a fragment at m/z 68 .
Caption: Predicted fragmentation pathways involving the cyclopropane ring.
Comparative Analysis with Structural Analogs
To lend further credence to these predictions, we will now compare them with the known mass spectral data of two closely related compounds: 1-aminocyclopropanecarbonitrile and 2-amino-2-methylpropanenitrile.
1-Aminocyclopropanecarbonitrile (C₄H₆N₂)
This primary amine analog provides a baseline for understanding the fragmentation of the cyclopropane and nitrile moieties without the influence of the N-methyl group. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 82.[2][3] Key fragments are observed at:
-
m/z 54: Corresponding to the loss of HCN.
-
m/z 55: Likely due to the loss of a •CN radical followed by rearrangement.
-
m/z 41: A common fragment in cyclopropane-containing compounds, representing the cyclopropyl cation.[4]
2-Amino-2-methylpropanenitrile (C₄H₈N₂)
This acyclic isomer allows for the examination of alpha-cleavage in a similar electronic environment but without the constraints of the cyclopropane ring. Its mass spectrum shows a molecular ion at m/z 84.[5] The most prominent fragment is observed at:
-
m/z 69: Resulting from the alpha-cleavage and loss of a methyl radical (•CH₃). This is a very stable secondary iminium ion.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Neutral Losses |
| 1-(Methylamino)cyclopropane-1-carbonitrile (Predicted) | 96 | 81 (•CH₃), 69 (HCN), 55 (•C₃H₅), 42 (•C₃H₄N) |
| 1-Aminocyclopropanecarbonitrile [2][3] | 82 | 55 (HCN), 54 (•CN), 41 (C₂H₃N) |
| 2-Amino-2-methylpropanenitrile [5] | 84 | 69 (•CH₃) |
The comparison highlights that the loss of a methyl group via alpha-cleavage is a highly favorable process in aminonitriles. Therefore, the fragment at m/z 81 is expected to be a major peak in the spectrum of 1-(methylamino)cyclopropane-1-carbonitrile. The fragmentation of the cyclopropane ring, as seen in 1-aminocyclopropanecarbonitrile, will also contribute significantly to the overall pattern.
Experimental Protocols
To experimentally validate the predicted fragmentation patterns, the following methodologies are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the preferred method for volatile and thermally stable small molecules.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Aminocyclopropanecarbonitrile | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Purity in Chiral Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and asymmetric synthesis. In the realm of chiral cyclopropane derivatives—a structural motif present in numerous biologically active molecules—this analytical challenge is particularly acute. The subtle stereochemical differences between enantiomers can lead to profound variations in pharmacological activity, metabolic fate, and toxicity. Therefore, robust and reliable analytical methodologies for validating enantiomeric excess (ee) are not merely a matter of academic rigor but a critical component of regulatory compliance and patient safety.[1]
This guide provides a comparative analysis of the principal techniques employed for the validation of enantiomeric purity in chiral cyclopropane derivatives. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and present supporting data to empower you, the researcher, to make informed decisions for your specific analytical needs.
The Analytical Arsenal: A Comparative Overview
The primary methods for determining the enantiomeric purity of chiral cyclopropane derivatives include chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. While polarimetry offers a historical and more straightforward approach, its limitations in sensitivity and applicability to complex mixtures often render it less suitable for rigorous quantitative analysis in a research and development setting.[2][3]
Here, we present a head-to-head comparison of the most prevalent and powerful techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) leading to separation.[4] | Separation of volatile enantiomers on a chiral stationary phase.[5] | Formation of diastereomers with a chiral auxiliary, resulting in distinct NMR signals.[6] |
| Resolution (Rs) | > 1.5 (baseline separation is common)[7] | > 1.5 (baseline separation is common)[8] | Relies on the separation of diastereomeric signals (Δδ), not directly comparable to Rs.[7] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[7] | 1 - 10 pg on column[7] | ~0.1% of the minor enantiomer[7] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL[7] | 5 - 50 pg on column[7] | ~0.5% of the minor enantiomer[7] |
| Analysis Time | 10 - 30 minutes per sample[7] | 15 - 45 minutes per sample[8] | 5 - 20 minutes per sample (after derivatization, if required)[7] |
| Sample Preparation | Dissolution in mobile phase; potential for derivatization.[7] | Often requires derivatization to a volatile analyte.[7] | Derivatization with a chiral derivatizing agent (CDA) or addition of a chiral solvating agent (CSA).[7] |
| Strengths | Broad applicability, high robustness, direct analysis.[1] | High resolution and sensitivity for volatile compounds.[9] | Provides structural information, can be non-destructive (with CSAs).[6] |
| Limitations | Higher solvent consumption, potential for peak co-elution. | Limited to thermally stable and volatile compounds, may require derivatization.[10] | Lower sensitivity than chromatographic methods, may require derivatization which can introduce errors.[11] |
In-Depth Analysis of Key Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a workhorse for enantiomeric purity determination due to its versatility and robustness.[1] The separation mechanism hinges on the differential, transient interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[4]
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For cyclopropane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition capabilities.[1][12] The selection is based on creating a chiral environment where one enantiomer fits more favorably, leading to stronger interactions and longer retention. The "three-point interaction" model, which posits that a minimum of three simultaneous interactions between the analyte and the CSP are necessary for chiral recognition, provides a useful conceptual framework.[13]
-
Mobile Phase Optimization: The mobile phase composition (e.g., hexane/isopropanol for normal phase) is fine-tuned to modulate the retention times and improve resolution. The addition of small amounts of additives can significantly impact the separation by altering the interaction dynamics.[14]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric purity validation by Chiral HPLC.
Protocol: Enantiomeric Purity of a Chiral Cyclopropane Carboxylate using Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.[7]
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm) is a good starting point for many cyclopropane derivatives.[7]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) is commonly used. The exact ratio should be optimized for baseline separation.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the cyclopropane derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.[4]
Chiral Gas Chromatography (GC)
For volatile and thermally stable cyclopropane derivatives, chiral GC offers exceptional resolution and sensitivity.[8][9] The principle is analogous to chiral HPLC, but the separation occurs in the gas phase.
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: Cyclodextrin derivatives, such as Chirasil-β-Dex, are frequently used as CSPs in capillary GC columns for the separation of cyclopropane enantiomers.[15][16] These cage-like molecules provide a chiral microenvironment that leads to differential partitioning of the enantiomers.
-
Derivatization: For non-volatile cyclopropanes, derivatization to a more volatile analogue is often necessary. This step must be carefully controlled to avoid racemization or kinetic resolution.[7]
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric purity validation by Chiral GC.
Protocol: Enantiomeric Purity of a Volatile Chiral Cyclopropane using Chiral GC
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin-based CSP (e.g., Chirasil-β-Dex).[16]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Temperature Program: An optimized temperature ramp is crucial for good separation (e.g., start at 100°C, hold for 1 min, then ramp to 180°C at 5°C/min).
-
Injector and Detector Temperature: Typically 250°C.
-
Injection: 1 µL, with an appropriate split ratio (e.g., 50:1).[7]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, often with minimal sample preparation.[7] The method relies on converting the enantiomers into diastereomers in situ, either through derivatization with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA).[7]
Causality in Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid, are enantiomerically pure reagents that react with the analyte to form a mixture of diastereomers.[17][18] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer in the original mixture.[19] The choice of CDA depends on the functional groups present in the cyclopropane derivative.
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.[11][20] This method is non-destructive and can be simpler than derivatization. The choice of CSA and solvent is critical for achieving good signal separation.
Experimental Workflow: NMR with Chiral Derivatizing Agent
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Safety Operating Guide
Proper Disposal of 1-(Methylamino)cyclopropane-1-carbonitrile: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide to the safe handling and disposal of 1-(Methylamino)cyclopropane-1-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety protocols for nitrile-containing compounds, aminocyclopropanes, and general hazardous waste management principles. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is warranted.
Hazard Assessment and Chemical Profile
-
Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Similar compounds like 1-Amino-1-cyclopropanecarbonitrile hydrochloride are classified as harmful if swallowed and may cause skin and eye irritation.[4][5]
-
Reactivity: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions. Amines can react with various electrophiles. Nitriles can be hydrolyzed under acidic or basic conditions. It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
-
Environmental Hazards: The environmental fate of this compound is not well-documented. As a precautionary measure, it should be considered potentially harmful to aquatic life and should not be released into the environment.
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from safety data sheets of structurally similar compounds.
| Parameter | Information | Source Citation |
| Primary Hazards | Harmful if swallowed, Potential for skin and eye irritation, Potential for respiratory irritation. | [3][4][5][7] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile), lab coat. | [8][9][10] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [11] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [6] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a suitable, sealed container for disposal. | [12] |
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling 1-(Methylamino)cyclopropane-1-carbonitrile:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves are recommended for handling this compound, providing a good barrier against many chemicals.[10][13] Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat should be worn, fully fastened.
-
Respiratory Protection: All handling of the pure compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11]
Step-by-Step Disposal Protocol
Disposal of 1-(Methylamino)cyclopropane-1-carbonitrile must be carried out in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.
Step 1: Waste Characterization
Based on its chemical structure and the potential hazards of its functional groups, waste containing 1-(Methylamino)cyclopropane-1-carbonitrile should be classified as hazardous chemical waste. It may fall under the toxicity characteristic as defined by the Environmental Protection Agency (EPA).[14]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid 1-(Methylamino)cyclopropane-1-carbonitrile in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be disposed of as hazardous waste.[15][16] These should be placed in a designated, lined container.
Step 3: Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(Methylamino)cyclopropane-1-carbonitrile"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored in a designated satellite accumulation area near the point of generation.[17] The storage area should be secure, well-ventilated, and away from sources of ignition. Incompatible chemicals must be segregated to prevent accidental reactions.[18]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[17] Do not attempt to dispose of this chemical down the drain or in the regular trash.[19]
Emergency Procedures
Spill Management:
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert your colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-(Methylamino)cyclopropane-1-carbonitrile and associated waste.
Caption: Decision workflow for the safe disposal of 1-(Methylamino)cyclopropane-1-carbonitrile waste.
References
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]
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University of Chicago. Hazardous Waste Disposal Procedures - Environmental Health and Safety. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
Air Liquide Singapore. SDS EU (Reach Annex II). [Link]
-
PubChemLite. 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride (C5H8N2). [Link]
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Airgas. Safety Data Sheet. [Link]
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Safe-T-Gard International. Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. [Link]
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PubChem. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. [Link]
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S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]
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International Safety, Inc. Chemical Resistant Gloves Safety Standards: The Ultimate Guide to Hand Protection. [Link]
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Unigloves. How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. [Link]
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University of California, Riverside. OSHA Glove Selection Chart - Environmental Health and Safety. [Link]
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Gloves.com. How to Recycle Nitrile Gloves. [Link]
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Polycarbin. Are Nitrile Gloves Recyclable?. [Link]
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American Society of Health-System Pharmacists. Guidelines on Handling Hazardous Drugs. [Link]
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Dana Bioscience. 1-(Methylamino)cyclopropane-1-carbonitrile 250mg. [Link]
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National Center for Biotechnology Information. Cyclopropanecarbonitrile. [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
